

An In-depth Technical Guide to the α -(1 \rightarrow 5) Glycosidic Linkage of Leucrose

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Compound of Interest

Compound Name: *Leucrose*

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Abstract

Leucrose [D-glucopyranosyl- α -(1 \rightarrow 5)-D-fructopyranose] is a non-cariogenic sucrose isomer with emerging potential as a sugar substitute in the food and pharmaceutical industries. Its unique α -(1 \rightarrow 5) glycosidic linkage between glucose and fructose moieties confers distinct biochemical and physiological properties compared to the α -(1 \rightarrow 2) linkage of sucrose. This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of **leucrose**, with a particular focus on the enzymatic and analytical methodologies pertinent to its core structural feature. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate further research and development in this area.

Introduction

Leucrose is a disaccharide naturally found in small quantities in honey and pollen. Unlike sucrose, its structural isomer, **leucrose** is characterized by an α -(1 \rightarrow 5) glycosidic bond connecting a glucose molecule to a fructose molecule. This seemingly subtle structural difference has profound implications for its biological activity. Notably, **leucrose** is not readily metabolized by oral bacteria, rendering it non-cariogenic. Furthermore, it is fully metabolizable in the human small intestine, albeit at a slower rate than sucrose, leading to a lower glycemic response.^{[1][2]} These properties make **leucrose** an attractive candidate for use as a functional sweetener and a potential component in drug formulations. This guide delves into the technical

aspects of working with **leucrose**, providing detailed methodologies for its synthesis, purification, and analysis, with a focus on the α -(1 \rightarrow 5) glycosidic linkage.

Biochemical Properties and Synthesis

The synthesis of **leucrose** is primarily achieved through an enzymatic transglycosylation reaction catalyzed by dextran sucrose (EC 2.4.1.5). This enzyme cleaves sucrose and transfers the glucosyl moiety to an acceptor molecule. In the presence of high concentrations of fructose, fructose acts as the acceptor, leading to the formation of the α -(1 \rightarrow 5) glycosidic bond of **leucrose**.

Enzymatic Synthesis of Leucrose

The synthesis of **leucrose** is a competitive reaction with dextran polymerization. The yield of **leucrose** can be optimized by adjusting the ratio of sucrose to fructose and other reaction parameters.

Experimental Protocol: Enzymatic Synthesis of **Leucrose**

Objective: To synthesize **leucrose** from sucrose and fructose using dextran sucrose.

Materials:

- Dextran sucrose from *Leuconostoc mesenteroides* (e.g., NRRL B-512F)
- Sucrose
- Fructose
- Sodium acetate buffer (50 mM, pH 5.2)
- Deionized water

Equipment:

- Bioreactor or temperature-controlled shaker
- pH meter

- Analytical balance
- HPLC system for reaction monitoring

Procedure:

- Prepare the reaction medium: Dissolve sucrose and fructose in 50 mM sodium acetate buffer (pH 5.2). A typical starting concentration is 0.5 M sucrose and 1.0 M fructose to favor **leucrose** formation over dextran synthesis.
- Enzyme addition: Add dextranucrase to the reaction mixture. The enzyme concentration should be optimized for the specific enzyme preparation, but a starting point is typically 1-5 U/mL.
- Incubation: Incubate the reaction mixture at a controlled temperature, for example, 30°C, with gentle agitation for up to 120 hours.
- Reaction monitoring: Periodically take samples from the reaction mixture and analyze the composition (sucrose, fructose, glucose, **leucrose**, and dextran) using HPLC to determine the optimal reaction time.
- Enzyme inactivation: Once the desired yield of **leucrose** is achieved, inactivate the enzyme by heating the reaction mixture to 80°C for 15 minutes.
- Clarification: Centrifuge the reaction mixture to remove any precipitated material. The supernatant contains **leucrose** along with unreacted substrates and byproducts.

Logical Workflow for **Leucrose** Synthesis



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Caption: Workflow for the enzymatic synthesis of **leucrose**.

Purification of Leucrose

The crude reaction mixture from the synthesis contains **leucrose**, unreacted sucrose and fructose, glucose (from sucrose hydrolysis), and dextran. A multi-step purification protocol is required to isolate pure **leucrose**.

Experimental Protocol: Purification of **Leucrose**

Objective: To purify **leucrose** from the crude enzymatic reaction mixture.

Materials:

- Crude **leucrose** solution
- Ethanol
- Deionized water
- Ion-exchange resin (e.g., Dowex 1-X8, acetate form)
- Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2)
- Elution buffers for chromatography

Equipment:

- Centrifuge
- Rotary evaporator
- Chromatography system (columns, pumps, fraction collector)
- HPLC system for purity analysis

Procedure:

- Dextran Removal:

- Add cold ethanol to the clarified reaction supernatant to a final concentration of 70% (v/v) to precipitate the dextran.
- Stir the mixture at 4°C for at least 4 hours.
- Centrifuge at 10,000 x g for 20 minutes to pellet the dextran.
- Carefully decant and collect the supernatant containing the soluble sugars.
- Removal of Unreacted Monosaccharides and Disaccharides (Ion-Exchange Chromatography):
 - Concentrate the supernatant under reduced pressure using a rotary evaporator.
 - Load the concentrated sample onto a column packed with an anion-exchange resin in the acetate form.
 - Elute the column with deionized water. The negatively charged monosaccharides and sucrose will bind to the resin, while the neutral **leucrose** will elute.
 - Collect fractions and analyze for the presence of **leucrose** using HPLC.
- Final Polishing (Size-Exclusion Chromatography):
 - Pool the **leucrose**-containing fractions from the ion-exchange chromatography and concentrate them.
 - Load the concentrated sample onto a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with deionized water.
 - Elute with deionized water at a low flow rate. **Leucrose** will be separated from any remaining higher molecular weight oligosaccharides and lower molecular weight contaminants.
 - Collect fractions and analyze for purity by HPLC.
- Lyophilization:

- Pool the pure **leucrose** fractions and lyophilize to obtain a white, crystalline powder.

Workflow for **Leucrose** Purification



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Caption: A multi-step workflow for the purification of **leucrose**.

Analysis of the α -(1 \rightarrow 5) Glycosidic Linkage

The presence and integrity of the α -(1 \rightarrow 5) glycosidic linkage are critical to the identity and function of **leucrose**. This section details the analytical methods for quantifying **leucrose** and studying the enzymatic cleavage of its characteristic bond.

Quantification of **Leucrose** by HPLC

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard method for the quantification of non-chromophoric sugars like **leucrose**.

Experimental Protocol: HPLC-RID Analysis of **Leucrose**

Objective: To quantify the concentration of **leucrose** in a sample.

Materials:

- **Leucrose** standard of known purity
- Acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- Sample containing **leucrose**

Equipment:

- HPLC system equipped with a refractive index detector (RID)
- Amino-based or ligand-exchange column suitable for sugar analysis (e.g., Aminex HPX-87C)
- Data acquisition and analysis software

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.
- Standard Curve Preparation:
 - Prepare a stock solution of the **leucrose** standard in the mobile phase.
 - Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1 to 10 mg/mL).
- Sample Preparation:
 - Dissolve the sample in the mobile phase.
 - Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
- HPLC Analysis:
 - Set the column temperature (e.g., 35°C) and the RID temperature.
 - Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
 - Inject the standards and the sample onto the column.
 - Record the chromatograms and integrate the peak areas corresponding to **leucrose**.
- Quantification:
 - Plot a calibration curve of peak area versus concentration for the **leucrose** standards.

- Determine the concentration of **leucrose** in the sample by interpolating its peak area on the calibration curve.

Enzymatic Cleavage of the α -(1 \rightarrow 5) Glycosidic Linkage

The α -(1 \rightarrow 5) glycosidic bond in **leucrose** is susceptible to hydrolysis by α -glucosidases, albeit at a different rate compared to other disaccharides. The kinetics of this cleavage can be studied to understand its digestibility.

Experimental Protocol: Enzymatic Hydrolysis of **Leucrose**

Objective: To determine the rate of enzymatic hydrolysis of the α -(1 \rightarrow 5) glycosidic linkage in **leucrose** by α -glucosidase.

Materials:

- Pure **leucrose**
- α -Glucosidase from a suitable source (e.g., yeast or human intestinal mucosa)
- Phosphate buffer (e.g., 100 mM, pH 6.8)
- Glucose standard solution
- Reagents for a glucose quantification assay (e.g., glucose oxidase-peroxidase kit)

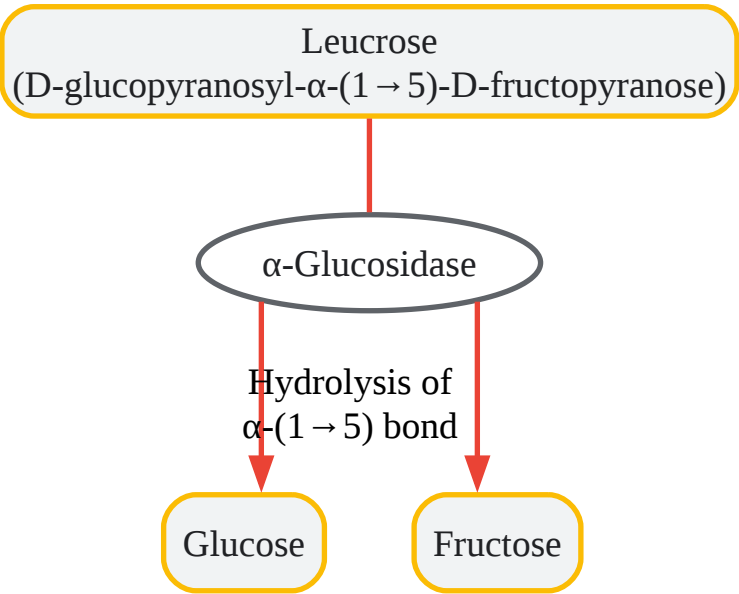
Equipment:

- Temperature-controlled water bath or incubator
- Spectrophotometer or plate reader
- Stopwatch
- Micropipettes

Procedure:

- Prepare Substrate Solutions: Prepare a series of **leucrose** solutions of different concentrations in the phosphate buffer.
- Enzyme Solution: Prepare a solution of α -glucosidase in the same buffer. The concentration should be such that the reaction proceeds at a measurable rate.
- Reaction Initiation:
 - Pre-incubate the substrate solutions at the desired temperature (e.g., 37°C).
 - Initiate the reaction by adding a small volume of the enzyme solution to each substrate solution. Start the stopwatch immediately.
- Reaction Quenching and Glucose Measurement:
 - At specific time intervals, withdraw an aliquot of the reaction mixture and immediately stop the reaction by, for example, boiling for 5 minutes or adding a chemical quencher.
 - Measure the concentration of glucose produced in each quenched aliquot using a suitable glucose assay.
- Data Analysis:
 - Plot the concentration of glucose produced against time for each initial **leucrose** concentration.
 - Determine the initial reaction velocity (v_0) from the linear portion of each curve.
 - Analyze the relationship between v_0 and the substrate concentration using Michaelis-Menten kinetics to determine the kinetic parameters (K_m and V_{max}).

Enzymatic Cleavage of **Leucrose**



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Caption: Enzymatic hydrolysis of **leucrose** by α-glucosidase.

Quantitative Data Summary

This section summarizes the key quantitative data related to **leucrose** and its α-(1 → 5) glycosidic linkage.

Table 1: Physicochemical Properties of **Leucrose**

Property	Value
Molecular Formula	C ₁₂ H ₂₂ O ₁₁
Molecular Weight	342.30 g/mol
Glycosidic Linkage	α-(1 → 5)
Appearance	White crystalline powder
Sweetness (relative to sucrose)	~50%

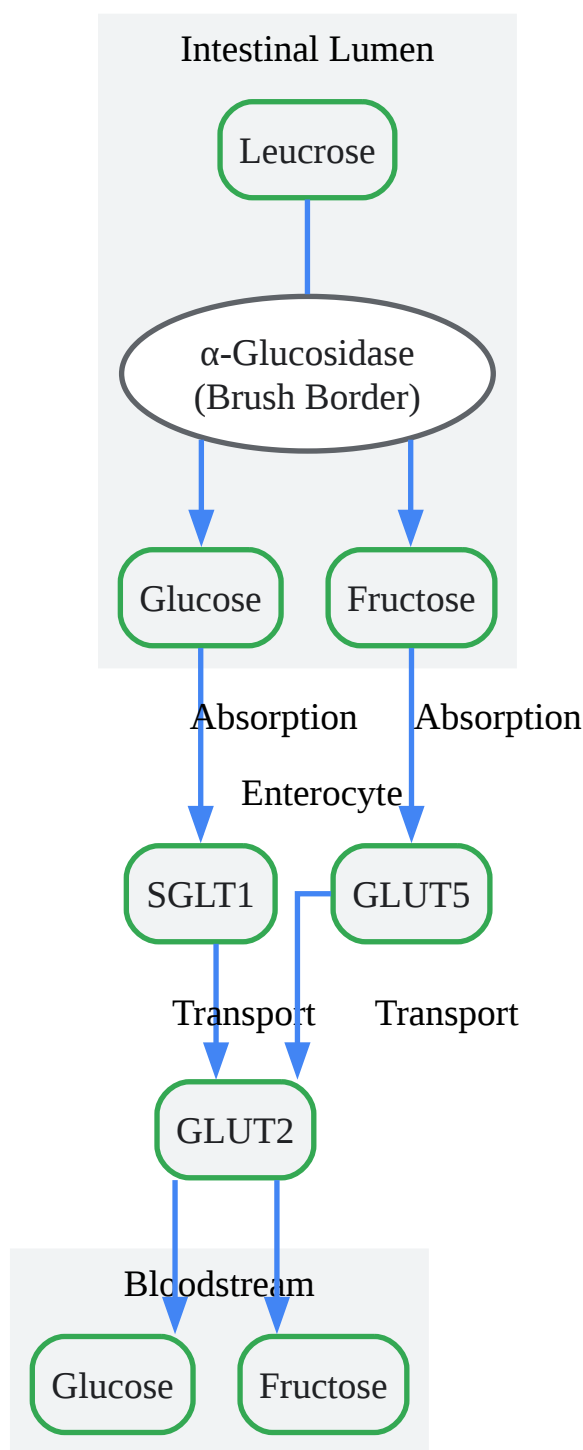
Table 2: Comparative Enzymatic Cleavage Rates

Substrate	Relative Cleavage Rate by Human Digestive Carbohydrases
Maltose	100%
Sucrose	63% ^[1]
Leucrose	31% ^[1]

Cellular Metabolism

The digestion of **leucrose** begins in the small intestine where it is hydrolyzed by brush border α -glucosidases into glucose and fructose. These monosaccharides are then absorbed by the enterocytes. Glucose is transported into the cells via the sodium-glucose cotransporter 1 (SGLT1), while fructose is absorbed through the glucose transporter 5 (GLUT5). Both monosaccharides are then transported out of the enterocytes into the bloodstream via the glucose transporter 2 (GLUT2). The slower rate of hydrolysis of the α -(1 \rightarrow 5) linkage compared to the α -(1 \rightarrow 2) linkage of sucrose results in a more gradual release and absorption of glucose and fructose, leading to a lower and more sustained blood glucose response.

Diagram of **Leucrose** Digestion and Absorption



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Caption: Digestion and absorption of **leucrose** in the small intestine.

Conclusion

The α -(1 \rightarrow 5) glycosidic linkage in **leucrose** is the defining feature that imparts its unique and beneficial properties as a sugar substitute. Understanding the synthesis, purification, and analytical characterization of this disaccharide is crucial for its application in various industries. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to further explore and utilize the potential of **leucrose**. Future research should focus on optimizing the enzymatic synthesis for higher yields, developing more efficient purification strategies, and further elucidating the long-term metabolic effects of **leucrose** consumption.

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